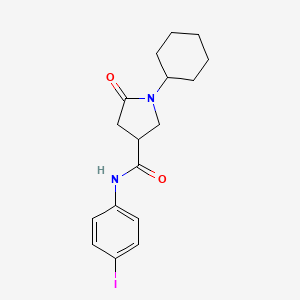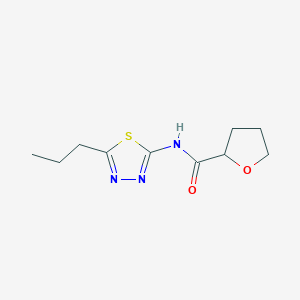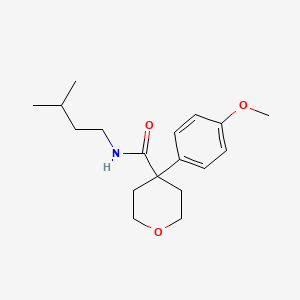
1-cyclohexyl-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl group, an iodophenyl group, and a pyrrolidine ring. The presence of these functional groups makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-cyclohexyl-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the iodophenyl and cyclohexyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
1-cyclohexyl-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-cyclohexyl-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving cell signaling pathways and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-cyclohexyl-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
- 1-cyclohexyl-N-[(4-iodophenyl)methyl]ethanamine
- 4-(1-(4-iodophenyl)cyclohexyl)-N,N-bis(4-methylphenyl)benzenamine
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21IN2O2 |
|---|---|
Molecular Weight |
412.26 g/mol |
IUPAC Name |
1-cyclohexyl-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H21IN2O2/c18-13-6-8-14(9-7-13)19-17(22)12-10-16(21)20(11-12)15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,19,22) |
InChI Key |
BRLWNQDQODRALI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2,4-dichlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11165773.png)

![3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11165786.png)

![4-(butanoylamino)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11165801.png)
![N-[2-(butylcarbamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165808.png)

![7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11165814.png)
![N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11165820.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11165821.png)
![[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(2-pyridyl)-4-quinolyl]methanone](/img/structure/B11165828.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11165835.png)

![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B11165838.png)
